

4-Methyl-1-naphthol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Methyl-1-naphthol**

Cat. No.: **B089092**

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An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Activity of **4-Methyl-1-naphthol** for Drug Discovery and Development Professionals.

Introduction

4-Methyl-1-naphthol, a derivative of the polycyclic aromatic hydrocarbon naphthalene, belongs to the naphthol class of compounds. Naphthols, which are hydroxylated naphthalenes, serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.^[1] The strategic placement of a methyl group on the naphthalene ring at the 4-position influences its physicochemical properties and potential biological activity. The naphthalene scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **4-Methyl-1-naphthol**, tailored for researchers in drug development.

Chemical and Physical Properties

4-Methyl-1-naphthol is characterized as a nearly colorless, oily crystalline substance that tends to darken upon storage when exposed to air and light.^[2] While specific experimental data for its melting and boiling points are not readily available in the cited literature, its physical state suggests a relatively low melting point.

Table 1: Physicochemical Properties of **4-Methyl-1-naphthol**

Property	Value	Source(s)
CAS Number	10240-08-1	[3][4]
Molecular Formula	C ₁₁ H ₁₀ O	[4][5]
Molecular Weight	158.20 g/mol	[4]
Appearance	Near colourless oily crystals which darken on storage	[2]
Solubility	Soluble in ethanol, ether, benzene, chloroform, and alkali solutions; slightly soluble in water.	[6]

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Methyl-1-naphthol** is limited. The following tables summarize available mass spectrometry data and predicted NMR and IR characteristics based on its chemical structure.

Table 2: Mass Spectrometry Data for **4-Methyl-1-naphthol**

m/z Value	Interpretation	Source(s)
158	Molecular ion [M] ⁺	[4]
157	[M-H] ⁺ fragment	[4]
115	Fragment	[4]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **4-Methyl-1-naphthol**

Note: The following are predicted values as experimental data were not found in the reviewed literature. Actual experimental values may vary.

¹ H NMR	Predicted δ (ppm)	¹³ C NMR	Predicted δ (ppm)
OH	~5.0 (broad s)	C1 (C-OH)	~150
H2	~7.0	C2	~110
H3	~7.3	C3	~126
CH ₃	~2.5 (s)	C4 (C-CH ₃)	~129
H5	~8.0	C4a	~125
H6	~7.4	C5	~122
H7	~7.5	C6	~126
H8	~8.1	C7	~125
C8	~126		
C8a	~134		
CH ₃	~19		

Table 4: Predicted Infrared (IR) Absorption Bands for **4-Methyl-1-naphthol**

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H	Stretching	3200-3600	Strong, Broad
C-H (Aromatic)	Stretching	3000-3100	Medium
C-H (Methyl)	Stretching	2850-2960	Medium
C=C (Aromatic)	Stretching	1500-1600	Medium-Strong
C-O	Stretching	1200-1260	Strong
O-H	Bending	1330-1420	Medium

Synthesis and Reactivity

Experimental Protocol: Synthesis of 4-Methyl-1-naphthol

A common method for the synthesis of **4-Methyl-1-naphthol** involves the demethylation of 4-Methyl-1-methoxynaphthalene.[\[2\]](#)

Materials:

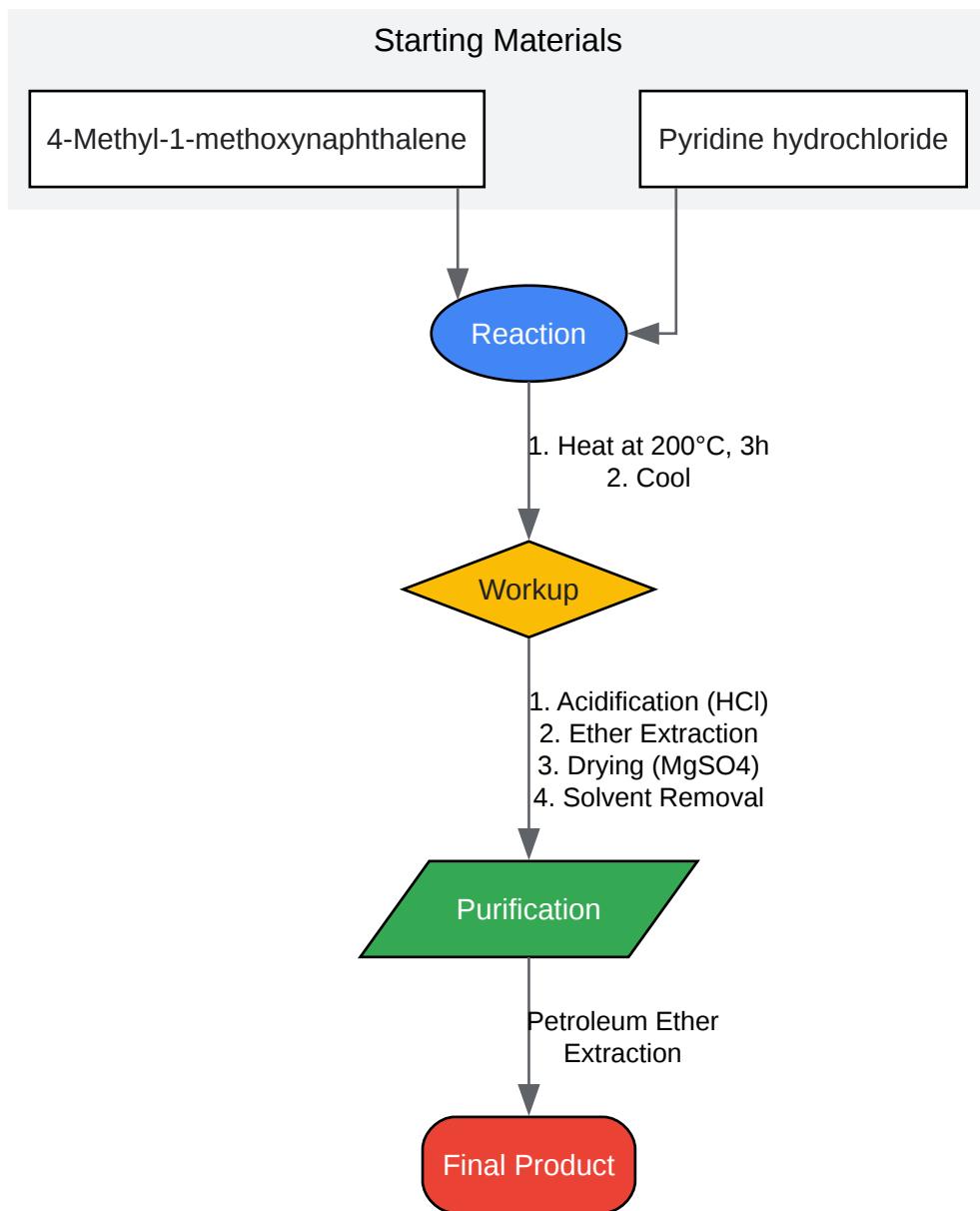
- 4-Methyl-1-methoxynaphthalene (145 g)
- Pyridine hydrochloride (250 g)
- Dilute hydrochloric acid
- Ether
- Magnesium sulfate (MgSO_4)
- Petroleum ether (b.p. 60°-80° C)

Procedure:

- Combine 4-Methyl-1-methoxynaphthalene and pyridine hydrochloride in a suitable reaction vessel.
- Heat the mixture at 200°C for 3 hours.
- Cool the reaction mixture to room temperature.
- Treat the cooled mixture with dilute hydrochloric acid.
- Extract the product into ether.
- Dry the ether extract over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent.
- Remove the ether solvent under reduced pressure, yielding a black oil.
- Extract the oil with four 100 cm³ portions of petroleum ether (b.p. 60°-80° C).

- Combine the petroleum ether extracts and remove the solvent to yield **4-Methyl-1-naphthol** as near-colorless oily crystals.

Synthesis Workflow for 4-Methyl-1-naphthol



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Synthesis Workflow for **4-Methyl-1-naphthol**

Reactivity

The reactivity of **4-Methyl-1-naphthol** is largely dictated by the electron-rich naphthalene ring and the hydroxyl group. Similar to its parent compound, 1-naphthol, it is susceptible to oxidation. The 4-position, being occupied by a methyl group, means that electrophilic substitution reactions that typically occur at this position in 1-naphthol will be directed elsewhere.^[7] A critical aspect of its reactivity, particularly in a biological context, is its potential metabolic oxidation to form quinone species.^[8]

Biological Activity and Potential Applications

While no specific studies detailing the biological activities of **4-Methyl-1-naphthol** were identified, the broader class of naphthol and naphthalene derivatives has been extensively investigated for various pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.^{[9][10][11]}

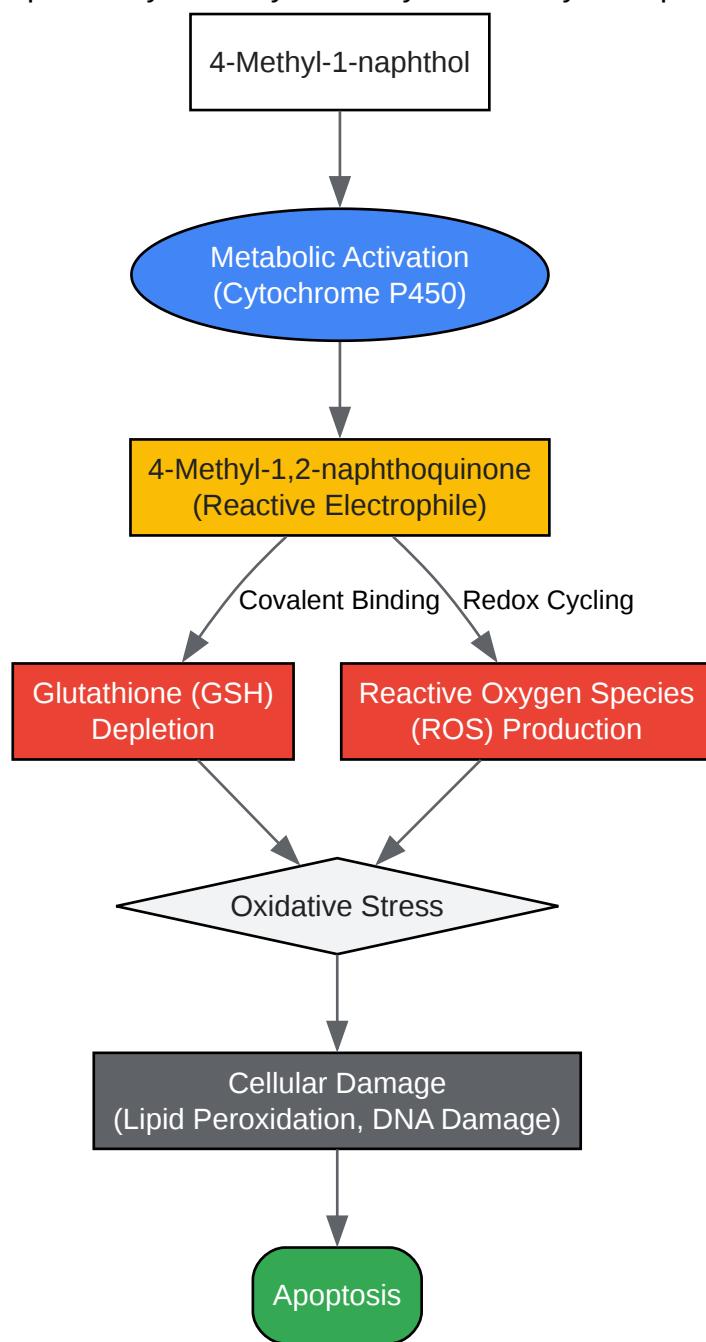
Proposed Mechanism of Action: Cytotoxicity via Metabolic Activation

The toxicity of naphthalene and 1-naphthol in biological systems is often attributed to their metabolic activation by cytochrome P450 enzymes.^{[8][12]} This process can lead to the formation of highly reactive intermediates, such as epoxides and naphthoquinones. These quinones are electrophilic and can induce cellular damage through two primary mechanisms:

- Redox Cycling: Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to DNA and proteins.
- Glutathione Depletion: The electrophilic nature of naphthoquinones makes them susceptible to nucleophilic attack by glutathione (GSH), a key intracellular antioxidant. This leads to the depletion of cellular GSH stores, rendering the cell more vulnerable to oxidative damage.^[8]

It is plausible that **4-Methyl-1-naphthol** undergoes a similar metabolic fate, being oxidized to 4-methyl-1,2-naphthoquinone or other reactive quinone species. This proposed pathway is a strong candidate for explaining potential cytotoxicity and genotoxicity.

Proposed Cytotoxicity Pathway of 4-Methyl-1-naphthol

[Click to download full resolution via product page](#)Proposed Cytotoxicity Pathway of **4-Methyl-1-naphthol**

Experimental Protocols for Biological Assays

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method to assess the cytotoxic effects of **4-Methyl-1-naphthol** against a cancer cell line (e.g., HeLa).

Materials:

- HeLa cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **4-Methyl-1-naphthol**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5×10^3 cells per well in 100 μL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare a stock solution of **4-Methyl-1-naphthol** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 μM). The final DMSO concentration in the wells should not exceed 0.5%.
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of **4-Methyl-1-naphthol**. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).

- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging ability of **4-Methyl-1-naphthol**.[\[13\]](#)[\[14\]](#)

Materials:

- **4-Methyl-1-naphthol**
- Methanol
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
- Ascorbic acid (positive control)
- 96-well plate

Procedure:

- Sample Preparation: Prepare a stock solution of **4-Methyl-1-naphthol** in methanol. Create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
- Assay: In a 96-well plate, add 100 µL of each sample dilution to the wells.

- Add 100 μ L of the DPPH solution to each well.
- Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
- Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A control well should contain 100 μ L of methanol and 100 μ L of DPPH solution.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound. Plot the scavenging percentage against the concentration to determine the EC_{50} value.

Conclusion

4-Methyl-1-naphthol is a naphthalene derivative with well-defined chemical properties but limited characterization in the biological and spectroscopic literature. Its synthesis is achievable through standard organic chemistry methods. Based on the known reactivity and metabolic pathways of related naphthols, it is hypothesized that **4-Methyl-1-naphthol** may exert biological effects, such as cytotoxicity, through metabolic activation to reactive quinone species. This proposed mechanism offers a clear direction for future research. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for scientists and drug development professionals to further investigate the potential of **4-Methyl-1-naphthol** as a lead compound or a valuable chemical intermediate in medicinal chemistry. Further studies are warranted to isolate and characterize this compound fully, obtain detailed spectroscopic data, and validate its proposed biological activities.

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